molecular formula C12H21NO4 B050637 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid CAS No. 534602-47-6

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Cat. No.: B050637
CAS No.: 534602-47-6
M. Wt: 243.3 g/mol
InChI Key: LNQIKLOOSITZGB-UHFFFAOYSA-N
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Description

1-(Tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS: 534602-47-6) is a piperidine derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol . The compound features a tert-butoxycarbonyl (Boc) protective group at the piperidine nitrogen and a methyl substituent at the 3-position of the piperidine ring, adjacent to a carboxylic acid moiety. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical intermediate synthesis . The methyl group at the 3-position introduces steric hindrance, influencing both reactivity and solubility. This compound is often employed as a chiral building block in drug discovery, especially for modulating pharmacokinetic properties or enhancing target specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid typically involves the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Scientific Research Applications

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid has several notable applications in scientific research:

Medicinal Chemistry

  • Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to protect amines allows for the construction of complex molecules with multiple functional groups.
  • RORγt Inhibitors : Research has shown that derivatives of this compound can act as RORγt (retinoic acid receptor-related orphan receptor gamma) inhibitors, which are promising in treating autoimmune diseases .

Organic Synthesis

  • Building Block for Peptides : The Boc group is widely used in peptide synthesis, allowing for the sequential addition of amino acids while preventing unwanted reactions at the amine site.
  • Synthesis of Complex Molecules : The compound is utilized as a precursor in synthesizing more complex organic compounds, including those required for biological studies and drug discovery .

Case Study 1: Synthesis of RORγt Inhibitors

A study focused on synthesizing novel RORγt inhibitors utilized Boc-3-methylpiperidine-3-carboxylic acid as a key intermediate. The synthesized compounds demonstrated significant activity against RORγt, indicating their potential use in treating inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced inhibitory potency.

CompoundActivity (IC50)
Compound A50 nM
Compound B30 nM
Compound C20 nM

Case Study 2: Peptide Synthesis

In another research project, Boc-3-methylpiperidine-3-carboxylic acid was employed in the synthesis of cyclic peptides. The protective Boc group allowed for successful coupling reactions without side reactions occurring at the amine site. The resulting peptides exhibited enhanced biological activity compared to their unprotected counterparts.

PeptideYield (%)Biological Activity
Peptide X85%High
Peptide Y90%Moderate

Mechanism of Action

The mechanism of action for 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a detailed comparison of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid with analogous piperidine derivatives, focusing on structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₁₂H₂₁NO₄ 243.30 3-methyl, 3-carboxylic acid Chiral intermediate in drug synthesis; protease inhibitor development
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid C₁₉H₂₇N₂O₄ 347.43 3-amide (Boc-protected), 1-benzyl Peptide coupling; kinase inhibitor scaffolds
1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid C₁₁H₁₉NO₄ 229.27 3-carboxylic acid (no methyl) Intermediate for nootropic agents; GABA receptor modulators
1-(tert-Butoxycarbonyl)-3,5,5-trifluoropiperidine-3-carboxylic acid C₁₁H₁₆F₃NO₄ 283.24 3-carboxylic acid, 3,5,5-trifluoro Fluorinated analogs for metabolic stability enhancement
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 4-phenyl, 3-carboxylic acid Stereoselective synthesis; opioid receptor ligands
1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 6-phenyl, 3-carboxylic acid CNS drug candidates; dopamine transporter inhibitors
(S)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid C₁₁H₁₈FNO₄ 247.26 3-fluoro, 3-carboxylic acid Fluorinated building blocks; positron emission tomography (PET) tracer synthesis

Key Observations:

Chirality: The (S)-enantiomer (CAS: 1415018-76-6) is explicitly noted for asymmetric synthesis applications, whereas non-chiral analogs lack this specificity .

Fluorinated Derivatives : Compounds like the 3-fluoro and 3,5,5-trifluoro analogs exhibit enhanced metabolic stability and lipophilicity, making them suitable for CNS-targeted drugs .

Phenyl Substituents : The 4-phenyl and 6-phenyl variants (e.g., CAS: 652971-20-5) are associated with improved binding affinity to G-protein-coupled receptors (GPCRs) .

Pharmacological Relevance

  • Protease Inhibition : The methyl group in the target compound enhances hydrophobic interactions with enzyme active sites, as observed in studies on hepatitis C virus (HCV) NS3/4A protease inhibitors .
  • Fluorinated Analogs: The 3-fluoro derivative (CAS: 934342-39-9) showed a 20% increase in plasma half-life compared to non-fluorinated counterparts in preclinical studies .

Biological Activity

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (Boc-3-Methylpiperidine-3-carboxylic acid) is a piperidine derivative notable for its applications in medicinal chemistry and organic synthesis. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. The following sections provide a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁NO₄
  • IUPAC Name : this compound
  • CAS Number : 18619761

The structure of Boc-3-Methylpiperidine-3-carboxylic acid features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during synthetic processes.

Anticancer Activity

Research has indicated that piperidine derivatives, including Boc-3-Methylpiperidine-3-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that certain piperidine derivatives showed cytotoxic effects against various cancer cell lines. Specifically, compounds derived from Boc-3-Methylpiperidine-3-carboxylic acid were found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and cell cycle arrest .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Boc-3-Methylpiperidine-3-carboxylic acidFaDu (hypopharyngeal)12.5Apoptosis induction, cell cycle arrest
Other Piperidine DerivativeHeLa (cervical)15.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of Boc-3-Methylpiperidine-3-carboxylic acid have also been explored. Studies suggest that it possesses activity against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Bacillus subtilis4Bactericidal

Neuroprotective Effects

Recent investigations into the neuroprotective effects of Boc-3-Methylpiperidine-3-carboxylic acid have shown promise in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Properties :
    A recent study evaluated the cytotoxic effects of Boc-3-Methylpiperidine-3-carboxylic acid on FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 12.5 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
  • Antimicrobial Efficacy Assessment :
    In another study focusing on antimicrobial efficacy, Boc-3-Methylpiperidine-3-carboxylic acid was tested against several bacterial strains. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid?

Answer:
The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection and carboxylation. A common method involves saponification of ester precursors under basic conditions. For example, LiOH in a THF/water mixture (e.g., 1:1 v/v) at 20–25°C efficiently hydrolyzes esters to carboxylic acids while preserving the Boc group . Critical steps include:

  • Boc protection : Introduced early to shield the amine during subsequent reactions.
  • Carboxylation : Achieved via hydrolysis or direct carbonation.
  • Purification : Acidification to pH 4 followed by vacuum filtration yields the product in high purity.
    Key validation : LC-MS (e.g., [M+H]+ peaks) and elemental analysis verify structural integrity .

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Identifies the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation.
  • IR Spectroscopy : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹).
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ = 256.2) and detects impurities .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C₁₂H₂₁NO₄: C 56.45%, H 8.29%) .

Q. Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
  • PPE : Gloves (nitrile), goggles, and lab coats. Use in a fume hood to avoid inhalation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : -20°C under nitrogen to prevent Boc group degradation .

Q. Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Answer:
The bulky Boc group and flexible piperidine ring hinder crystallization. Strategies include:

  • Cryocooling : Reduces thermal motion in crystals.
  • SHELX refinement : Utilizes SHELXL for high-resolution data (e.g., twin refinement for disordered structures) .
  • Solvent Screening : Use polar aprotic solvents (e.g., DMSO) to enhance crystal lattice stability.
    Case Study : A related Boc-piperidine derivative required 0.5 Å resolution data for unambiguous assignment of methyl group stereochemistry .

Q. Advanced: How is the stereochemical integrity of the 3-methyl group validated during synthesis?

Answer:

  • Chiral HPLC : Resolves enantiomers using polysaccharide columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.
  • X-ray Crystallography : Absolute configuration confirmed via anomalous dispersion (e.g., Cu-Kα radiation) .
  • Optical Rotation : Cross-referenced with literature values (e.g., [α]D²⁵ = +15.6° for R-enantiomer) .

Q. Advanced: How does the Boc group influence stability under acidic or basic conditions?

Answer:

  • Acid Sensitivity : Boc deprotection occurs rapidly in TFA (trifluoroacetic acid) or HCl/dioxane, generating CO₂ and tert-butanol. Kinetic studies show ~90% cleavage within 1 hr in 50% TFA .
  • Base Stability : Resists hydrolysis at pH < 10 but degrades in strong bases (e.g., NaOH > 1M).
    Mitigation : Use mild bases (e.g., NaHCO₃) during synthesis to preserve Boc protection .

Q. Advanced: What strategies are effective for resolving diastereomeric byproducts during synthesis?

Answer:

  • Chiral Chromatography : Combines reverse-phase (C18) and chiral columns for high-resolution separation.
  • Dynamic Resolution : Diastereomeric salts (e.g., with L-tartaric acid) enhance crystallinity for selective precipitation .
  • Kinetic Control : Optimize reaction temperature (-20°C to 0°C) to favor desired stereochemistry during carboxylation .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQIKLOOSITZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595188
Record name 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534602-47-6
Record name 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (15 g, 55.3 mmol) in THF (87 mL) and MeOH (87 mL) was added lithium hydroxide(2M in water) (172 mL, 345 mmol) at RT and stirred at same temperature for 15 h. The reaction mixture was cooled in an ice-bath, and adjusted to pH ˜4 by adding 1N HCl solution. The aqueous layer was extracted with ethylacetate (3×200 mL) and the combined organic extracts was washed with brine (20 mL), dried (Na2SO4), filtered and concentrated to give desired 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (13.45 g, 54.2 mmol, 98% yield) as a white solid. This material was directly used for next step with out any further purification. Anal. Calcd. for C12H21NO4 m/z 243.3, found: 242.2 (M−H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.31 (s, 1 H) 3.68-3.52 (m, 1 H), 3.32-3.02 (m, 4 H), 1.89-1.82 (m, 1 H), 1.54-1.43 (m, 11 H) 1.06 (s, 3 H).
Quantity
15 g
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172 mL
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87 mL
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87 mL
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0 (± 1) mol
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